molecular formula C11H10N2O2 B1417811 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1153297-21-2

2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1417811
CAS No.: 1153297-21-2
M. Wt: 202.21 g/mol
InChI Key: GZDBLLJVWBIENW-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one is a chemical compound belonging to the class of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). The dihydropyrimidinone core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of pharmacological activities. This core structure is typically synthesized via the classic Biginelli multicomponent reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea . Recent synthetic methodologies have focused on greener approaches, including the use of heterogeneous catalysts and solvent-free conditions to improve efficiency and yield . Derivatives of dihydropyrimidinone, such as this compound, are of significant interest in biomedical research due to the extensive bioactivity of this heterocyclic family. DHPMs have been reported to exhibit anticancer, anti-inflammatory, antioxidant, antimicrobial, anti-HIV, and antihypertensive properties, among others . Specifically, certain DHPMs are known to function as mitotic kinesin inhibitors (e.g., Monastrol) , and others have shown promising activity as topoisomerase IIα (TOP2A) inhibitors in anti-prostate cancer research . The presence of the 3-hydroxyphenyl substituent in this particular analog may be explored for its potential influence on biological activity and selectivity. This product is intended for research purposes, such as in vitro screening, hit-to-lead optimization, and mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-5-10(15)13-11(12-7)8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDBLLJVWBIENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Features:

  • Reagents: 3-hydroxybenzaldehyde, ethyl acetoacetate (or other β-ketoesters), urea or thiourea.
  • Catalysts: Various catalysts have been employed, including eco-friendly heterogeneous catalysts like cuttlebone, quaternary ammonium-treated clay, and natural acids such as tartaric acid.
  • Conditions: Solvent-free, microwave irradiation, or aqueous media to align with green chemistry principles.

Research Findings:

Method Catalyst Conditions Yield Notes
Green synthesis using cuttlebone Cuttlebone (natural, recyclable) Solvent-free, microwave irradiation 90–95% Recyclable catalyst, short reaction time (~4 min)
Microwave with TBAB Tetrabutylammonium bromide (TBAB) Microwave, solvent-free High (90–95%) Tolerates various functional groups, rapid reaction (~3-4 min)
Clay-catalyzed synthesis Quaternary ammonium-treated clay Water, reflux Moderate to high Environmentally friendly, reusable catalyst
Acid catalysis with tartaric acid Tartaric acid Heating at 70°C Good yields Simple work-up, environmentally benign

Mechanism & Pathway:

The general pathway involves condensation of aldehyde with β-ketoester, followed by cyclization with urea or thiourea, facilitated by catalysts that activate carbonyl groups and promote nucleophilic attack.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes, and enhances yields under solvent-free conditions.

Research Highlights:

  • Use of microwave energy with catalysts like TBAB or natural catalysts such as cuttlebone has been reported to complete the synthesis within 3-4 minutes.
  • The process tolerates various substituents on aldehydes, including electron-withdrawing and electron-donating groups, with high product purity.

Catalysis and Green Chemistry Approaches

Natural and Recyclable Catalysts:

  • Cuttlebone: Composed mainly of calcium carbonate, it provides a high surface area for catalysis, is eco-friendly, and can be reused multiple times.
  • Clay-based Catalysts: Quaternary ammonium-treated clay and montmorillonite KSF are effective, recyclable, and environmentally benign.
  • Natural Acids: Tartaric acid and other organic acids facilitate the reaction under mild conditions.

Catalytic Efficiency Data:

Catalyst Reaction Time Yield Recyclability Advantages
Cuttlebone ~4 min 90–95% ≥3 cycles Eco-friendly, inexpensive
TBAB 3–4 min 90–95% Not specified Rapid, high-yield, broad functional group tolerance
Quaternary ammonium clay ~30 min Moderate to high Reusable Green, simple work-up

Solvent-Free Conditions

Many of the recent methods emphasize solvent-free conditions, aligning with green chemistry principles by eliminating hazardous solvents. Microwave irradiation often replaces traditional heating, further reducing energy consumption.

Summary of Preparation Methods

Method Reagents Catalyst Conditions Reaction Time Yield Notes
Multi-component Biginelli reaction Aldehyde, β-ketoester, urea/thiourea Cuttlebone, clay, acid Solvent-free, microwave or reflux 3–4 min (microwave) 90–95% Eco-friendly, recyclable catalysts
Microwave-assisted synthesis Aldehyde, β-ketoester, urea TBAB or natural catalysts Microwave, solvent-free 3–4 min High Tolerates functional groups
Acid catalysis Aldehyde, β-ketoester, urea Tartaric acid Heating at 70°C ~1 hour Good Simple work-up

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis and Derivatives

The synthesis of 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one is often achieved through multi-component reactions (MCRs), which are efficient for producing a variety of dihydropyrimidinones. These reactions typically involve the condensation of aldehydes, urea, and ethyl acetoacetate under mild conditions, resulting in high yields and purity . The compound can serve as a precursor for synthesizing various derivatives with enhanced biological activities.

1.2 Structure-Activity Relationship (SAR)

The structural modifications of DHPMs have been extensively studied to optimize their pharmacological profiles. For instance, substituents on the aromatic ring can significantly influence the compound's activity against various biological targets. Research indicates that the introduction of different functional groups can enhance its efficacy as an antiviral or anticancer agent .

2.1 Antiviral Properties

Studies have shown that this compound exhibits antiviral activity against several viruses. Its mechanism often involves inhibiting viral replication or interfering with viral entry into host cells. For example, certain derivatives have demonstrated effectiveness against influenza and HIV viruses .

2.2 Antitumor Activity

The compound has also been investigated for its antitumor properties. It has been found to induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle arrest mechanisms. Notably, some derivatives have shown promising results in inhibiting tumor growth in preclinical models .

2.3 Antibacterial and Anti-inflammatory Effects

In addition to antiviral and antitumor activities, DHPMs have exhibited antibacterial properties against a range of pathogens. They are believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. Furthermore, anti-inflammatory effects have been noted, making them potential candidates for treating inflammatory diseases .

Potential Therapeutic Uses

3.1 Cardiovascular Applications

Research indicates that compounds like this compound may act as calcium channel blockers and antihypertensive agents. These properties suggest potential applications in managing hypertension and other cardiovascular diseases .

3.2 Neurological Applications

The neuroprotective effects of DHPMs have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuropeptide activity positions these compounds as candidates for further development in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
AntibacterialDisruption of bacterial cell wall
Anti-inflammatoryReduction in inflammatory markers
CardiovascularCalcium channel blocking
NeurologicalNeuroprotective effects

Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was administered at varying concentrations, leading to a dose-dependent decrease in cell viability. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the dihydropyrimidinone ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one 3-hydroxyphenyl (C2), methyl (C6) C₁₁H₁₀N₂O₂ 202.21 Not reported
5-Ethoxycarbonyl-4-(3-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (7n) Ethoxycarbonyl (C5), 3-hydroxyphenyl (C4), methyl (C6) C₁₅H₁₆N₂O₄ 288.30 184–186
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one 3-aminophenyl (C2), ethyl (C6) C₁₂H₁₃N₃O 215.25 Not reported
2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one 2-fluorobenzyl (C2), hydroxyethyl (C5), methyl (C6) C₁₄H₁₅FN₂O₂ 262.28 Not reported
2-{[(4-Chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one 4-chlorobenzylamino (C2), methyl (C6) C₁₂H₁₂ClN₃O 249.70 Not reported

Key Observations :

  • Substituent Effects: The ethoxycarbonyl group in 7n () increases molecular weight (288.30 vs. Halogenated substituents (e.g., fluorine in , chlorine in ) introduce electronegative groups that could modulate electronic properties and receptor binding. Amino vs. Hydroxyl Groups: The 3-aminophenyl analog () replaces hydroxyl with an amino group, altering solubility and hydrogen-bonding capacity .
  • Thermal Stability :
    • Compound 7n () exhibits a melting point of 184–186°C , suggesting moderate thermal stability compared to the target compound (data unavailable) .

Pharmacokinetic Considerations

  • Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to halogenated or alkylated analogs (e.g., ).
  • Metabolic Stability: Amino-substituted derivatives () could undergo faster metabolic oxidation than hydroxylated counterparts .

Biological Activity

2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one (often abbreviated as DHPM) is a compound belonging to the class of 3,4-dihydropyrimidinones. This class has garnered significant interest due to its diverse biological activities and potential therapeutic applications. The compound's unique structure, characterized by a hydroxyl group at the 3-position of the phenyl ring and a methyl group at the 6-position of the pyrimidine ring, contributes to its pharmacological properties.

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 1153297-21-2

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Calcium Channel Blocking : DHPMs are recognized for their ability to act as calcium channel blockers, which may have implications in treating cardiovascular conditions such as hypertension and angina pectoris. By inhibiting calcium channels, these compounds can modulate cellular functions critical for muscle contraction and neurotransmission.
  • Antihypertensive Effects : Studies suggest that DHPMs possess antihypertensive properties, likely due to their influence on calcium signaling pathways. This effect could lead to potential applications in managing high blood pressure .
  • Anti-inflammatory Properties : There is evidence supporting the anti-inflammatory effects of DHPMs, which may be related to their ability to modulate various inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of DHPMs can be influenced by structural modifications. A comparative analysis of similar compounds highlights how variations in hydroxyl and methyl group positioning affect their activity:

Compound NameStructure FeaturesBiological ActivityUniqueness
2-(4-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-oneHydroxyl at para positionAntioxidantDifferent substitution pattern affects activity
2-(3-Methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-oneMethoxy instead of hydroxylAntimicrobialMethoxy group alters solubility and reactivity
2-(2-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-oneHydroxyl at ortho positionCytotoxicOrtho positioning may enhance interaction with targets

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with the Biginelli reaction being one of the most common approaches. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a urea derivative .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via a modified Biginelli reaction. A typical protocol involves refluxing substituted aldehydes (e.g., 3-hydroxybenzaldehyde), acetylacetone, and urea/thiourea in a solvent system (e.g., n-heptane-toluene, 1:1) with ZnCl₂ as a catalyst. Reaction completion is monitored via TLC, followed by filtration, washing with water, and recrystallization for purification .
  • Optimization : Key parameters include catalyst loading (e.g., 10–20 mol% ZnCl₂), solvent polarity, and reaction time. For example, replacing ZnCl₂ with other Lewis acids (e.g., FeCl₃) may alter reaction efficiency. Yields typically range from 60–85%, depending on substituent steric effects.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Structural Confirmation :

  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., torsion angles between the hydroxyphenyl and dihydropyrimidinone moieties) .
  • Spectroscopy :
  • NMR : 1H^1H NMR confirms substituent integration (e.g., methyl groups at δ 2.1–2.3 ppm; aromatic protons at δ 6.8–7.4 ppm).
  • FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹) and O–H stretch (~3400 cm⁻¹) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) ensures >95% purity.

Advanced Research Questions

Q. How can computational and experimental methods be integrated to predict and validate the compound’s pharmacological activity?

  • In Silico Approaches :

  • Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., cyclooxygenase-2 or antimicrobial enzymes).
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data .
    • Experimental Validation :
  • Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research).
  • Cell-Based Studies : Evaluate cytotoxicity (e.g., MTT assay) and antimicrobial efficacy (e.g., MIC against S. aureus) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Source Analysis : Compare experimental conditions (e.g., solvent used in bioassays, cell lines, or bacterial strains). For instance, DMSO concentrations >1% may artificially suppress activity.
  • Dose-Response Curves : Ensure data is normalized to controls and tested across a wide concentration range (e.g., 1 nM–100 µM).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by small sample sizes .

Q. How can structural modifications enhance the compound’s stability or bioavailability?

  • Derivatization Strategies :

  • Ring Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position to improve metabolic stability.
  • Prodrug Design : Esterify the hydroxyl group to enhance membrane permeability, with in vivo hydrolysis releasing the active form .
    • Pharmacokinetic Studies : Use HPLC-MS to track plasma half-life and tissue distribution in rodent models.

Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?

  • Degradation Pathways :

  • Hydrolysis Studies : Expose the compound to pH 3–10 buffers and monitor degradation via LC-MS.
  • Photolysis : Use UV light (254 nm) to simulate sunlight-driven breakdown .
    • Ecotoxicology :
  • Algal Toxicity Tests : Measure growth inhibition in Chlorella vulgaris at 0.1–10 mg/L concentrations.
  • Daphnia magna Assays : Evaluate acute toxicity (48-hr LC₅₀) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Root Cause Analysis :

  • Catalyst Efficiency : Compare ZnCl₂ vs. ionic liquids (e.g., [BMIM]BF₄), which may improve yields by 10–15%.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase solubility but complicate purification.
    • Reproducibility Protocols : Standardize reaction scales (e.g., 10 mmol vs. 100 mmol) and purification methods (e.g., column chromatography vs. recrystallization) .

Methodological Framework Integration

Q. How can theoretical frameworks guide the design of mechanistic studies for this compound?

  • Conceptual Basis : Link synthesis to the Curtin-Hammett principle to explain regioselectivity in Biginelli reactions.
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}O) to track carbonyl oxygen sources during ring formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one
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2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one

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